molecular formula C14H21BrOZn B14891984 4-(Octyloxy)phenylZinc bromide

4-(Octyloxy)phenylZinc bromide

Cat. No.: B14891984
M. Wt: 350.6 g/mol
InChI Key: UVNIBZFKXXGZJF-UHFFFAOYSA-M
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Description

4-(Octyloxy)phenylZinc bromide is an organozinc compound with the molecular formula C14H21BrOZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Octyloxy)phenylZinc bromide can be synthesized through the direct insertion of zinc into 4-(octyloxy)bromobenzene. This process typically involves the use of zinc powder and a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture sensitivity .

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the air and moisture sensitivity of the compound. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Octyloxy)phenylZinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. This compound can also participate in substitution reactions, where the zinc-bromide bond is replaced by other functional groups .

Common Reagents and Conditions

The most common reagents used in reactions with this compound include palladium or nickel catalysts, which facilitate the cross-coupling process. The reactions are typically carried out in solvents like THF or dimethylformamide (DMF) under an inert atmosphere .

Major Products Formed

The major products formed from reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

4-(Octyloxy)phenylZinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Octyloxy)phenylZinc bromide in cross-coupling reactions involves the transmetalation step, where the phenyl group is transferred from zinc to the palladium or nickel catalyst. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the catalyst. The molecular targets and pathways involved are primarily the metal catalysts and the electrophilic partners in the reaction .

Comparison with Similar Compounds

Similar Compounds

  • PhenylZinc bromide
  • 4-MethoxyphenylZinc bromide
  • 4-(Hexyloxy)phenylZinc bromide

Uniqueness

4-(Octyloxy)phenylZinc bromide is unique due to its octyloxy substituent, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in the synthesis of compounds where the octyloxy group is desired for its hydrophobic properties and electronic effects .

Properties

Molecular Formula

C14H21BrOZn

Molecular Weight

350.6 g/mol

IUPAC Name

bromozinc(1+);octoxybenzene

InChI

InChI=1S/C14H21O.BrH.Zn/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14;;/h8-9,11-12H,2-6,10,13H2,1H3;1H;/q-1;;+2/p-1

InChI Key

UVNIBZFKXXGZJF-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCOC1=CC=[C-]C=C1.[Zn+]Br

Origin of Product

United States

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